molecular formula C22H17F2NO2 B14943659 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide

Katalognummer: B14943659
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: OISRLDHMAIESGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluoroacetophenone with phenylacetic acid in the presence of a suitable catalyst to form the phenylacetyl intermediate. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-fluorophenyl)benzoxazole
  • 6-fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid
  • 4-(4-fluorophenyl)-1-(2-phenylacetyl)semicarbazide

Uniqueness

2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of two fluorine atoms and the phenylacetyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H17F2NO2

Molekulargewicht

365.4 g/mol

IUPAC-Name

2-(4-fluorophenyl)-N-[4-fluoro-2-(2-phenylacetyl)phenyl]acetamide

InChI

InChI=1S/C22H17F2NO2/c23-17-8-6-16(7-9-17)13-22(27)25-20-11-10-18(24)14-19(20)21(26)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27)

InChI-Schlüssel

OISRLDHMAIESGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)NC(=O)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.